3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that features a piperazine ring and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The hydroxyl groups may also play a role in hydrogen bonding and other interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar in structure but lacks the pyranone ring.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Contains a sulfonic acid group instead of the pyranone ring.
3-Hydroxy-4-pyranones: Similar pyranone structure but different substituents.
Uniqueness
3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a piperazine ring and a pyranone ring, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H20N2O5 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-hydroxy-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H20N2O5/c16-6-5-14-1-3-15(4-2-14)8-12-13(19)11(18)7-10(9-17)20-12/h7,16-17,19H,1-6,8-9H2 |
InChI Key |
GGVORFBCCDEZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=O)C=C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.